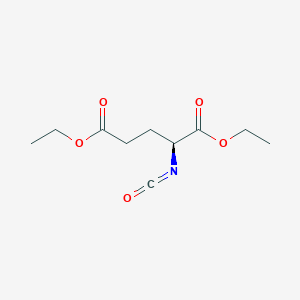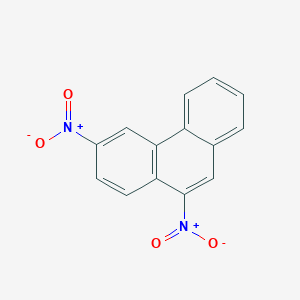
3,10-Dinitrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,10-Dinitrophenanthrene is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as benzene, toluene, and chloroform. This compound has attracted the attention of researchers due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3,10-Dinitrophenanthrene is not fully understood. However, it is believed to act as a potent electrophile that can react with various nucleophiles such as DNA, proteins, and lipids. This can lead to the formation of adducts that can cause DNA damage, oxidative stress, and inflammation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3,10-Dinitrophenanthrene have been studied in various in vitro and in vivo models. It has been shown to induce oxidative stress, DNA damage, and apoptosis in various cell types. In animal models, it has been shown to cause liver and kidney damage, as well as lung inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,10-Dinitrophenanthrene in lab experiments are its high purity and stability, which make it easy to handle and store. However, its low solubility in water and high toxicity can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3,10-Dinitrophenanthrene. One direction is to study its potential applications in the field of organic electronics, where it can be used as a dopant in organic semiconductors to improve their performance. Another direction is to study its potential use as a marker for the identification of 3,10-Dinitrophenanthrene in contaminated soils and water. Additionally, more studies are needed to understand its mechanism of action and its potential health effects in humans.
Synthesemethoden
The synthesis of 3,10-Dinitrophenanthrene can be achieved through several methods. One of the most common methods is the nitration of phenanthrene using a mixture of nitric acid and sulfuric acid. The reaction occurs at high temperatures and yields 3,10-Dinitrophenanthrene as the major product. Another method involves the oxidation of 3-nitrophenanthrene using potassium permanganate, which leads to the formation of 3,10-Dinitrophenanthrene.
Wissenschaftliche Forschungsanwendungen
3,10-Dinitrophenanthrene has been extensively studied for its potential applications in various fields. In the field of organic electronics, it has been used as a dopant in organic semiconductors to improve their charge transport properties. In the field of materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In the field of environmental science, it has been used as a marker for the identification of 3,10-Dinitrophenanthrene in contaminated soils and water.
Eigenschaften
CAS-Nummer |
159092-73-6 |
|---|---|
Produktname |
3,10-Dinitrophenanthrene |
Molekularformel |
C14H8N2O4 |
Molekulargewicht |
268.22 g/mol |
IUPAC-Name |
3,10-dinitrophenanthrene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)10-5-6-12-13(8-10)11-4-2-1-3-9(11)7-14(12)16(19)20/h1-8H |
InChI-Schlüssel |
DQBMGNWHYUFBJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
159092-73-6 |
Synonyme |
3,10-DINITROPHENANTHRENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



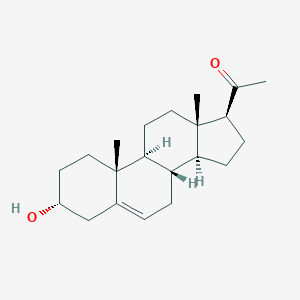
![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)
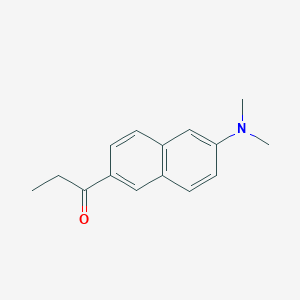
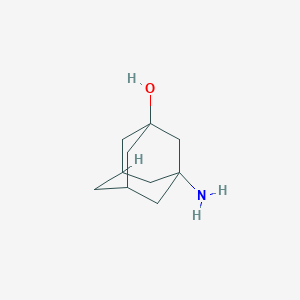
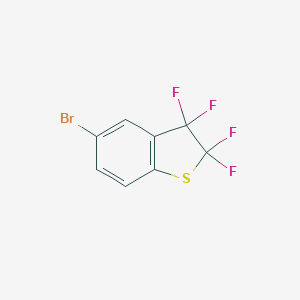
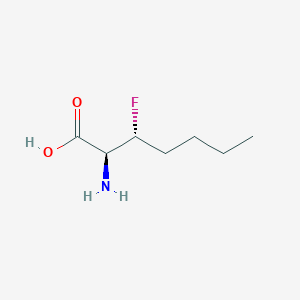
![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)
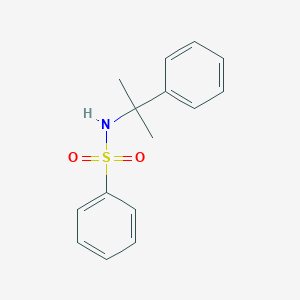
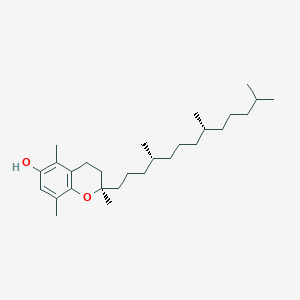
![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)
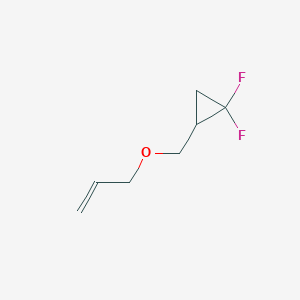
![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)
![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)
